cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate
Brand Name: Vulcanchem
CAS No.: 170210-50-1
VCID: VC20896700
InChI: InChI=1S/C15H16Cl2N2O5S/c1-25(20,21)23-8-12-7-22-15(24-12,9-19-5-4-18-10-19)13-3-2-11(16)6-14(13)17/h2-6,10,12H,7-9H2,1H3/t12-,15+/m0/s1
SMILES: CS(=O)(=O)OCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C15H16Cl2N2O5S
Molecular Weight: 407.3 g/mol

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate

CAS No.: 170210-50-1

Cat. No.: VC20896700

Molecular Formula: C15H16Cl2N2O5S

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate - 170210-50-1

Specification

CAS No. 170210-50-1
Molecular Formula C15H16Cl2N2O5S
Molecular Weight 407.3 g/mol
IUPAC Name [(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Standard InChI InChI=1S/C15H16Cl2N2O5S/c1-25(20,21)23-8-12-7-22-15(24-12,9-19-5-4-18-10-19)13-3-2-11(16)6-14(13)17/h2-6,10,12H,7-9H2,1H3/t12-,15+/m0/s1
Standard InChI Key RSLKNHRJTOZPGF-SWLSCSKDSA-N
Isomeric SMILES CS(=O)(=O)OC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
SMILES CS(=O)(=O)OCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CS(=O)(=O)OCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate is identified by CAS number 170210-50-1, with a molecular formula of C15H16Cl2N2O5S and a molecular weight of 407.3 g/mol. The "cis" designation refers to the specific stereochemical arrangement where certain functional groups are positioned on the same side of the molecule's reference plane, which is critical to its chemical behavior and biological activity.
The compound's structure consists of several key components that define its chemical identity:

  • A 1,3-dioxolane ring (five-membered heterocyclic ring with two oxygen atoms)

  • A 2,4-dichlorophenyl substituent

  • An imidazole ring connected via a methylene bridge

  • A methanesulphonate functional group attached to the dioxolane ring
    These structural features give the compound its distinctive properties and enable its role in pharmaceutical applications.

Structural Identifiers and Nomenclature

This compound is known by several alternative identifications in chemical databases and literature. The precise naming follows IUPAC conventions that articulate its stereochemical configuration and functional group arrangement. The specific stereochemistry designated by "cis" is crucial for its biological functions and chemical reactivity, distinguishing it from potential "trans" configurations that would exhibit different spatial arrangements of substituents .
The following table summarizes the key chemical identifiers:

PropertyValue
Molecular FormulaC15H16Cl2N2O5S
Molecular Weight407.3 g/mol
CAS Number170210-50-1
Stereochemistrycis configuration
Key Functional GroupsDioxolane, dichlorophenyl, imidazole, methanesulphonate

Relationship to Ketoconazole

Structural Relationship

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate shares substantial structural similarities with ketoconazole, an established antifungal medication . The compound contains the core structural elements found in ketoconazole, particularly the dioxolane ring system connected to both dichlorophenyl and imidazole moieties. This structural relationship explains its significance in ketoconazole synthesis pathways.
Ketoconazole itself (C26H28Cl2N4O4) includes additional structural elements beyond those found in our target compound, indicating that cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate likely serves as an intermediate or precursor in its synthesis .

Role in Ketoconazole Synthesis and Metabolism

Evidence suggests that cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate functions as a key intermediate in ketoconazole synthesis processes. Ketoconazole synthesis typically involves multiple steps with various intermediates, and this compound appears to be one significant component in these synthetic pathways.
The methanesulphonate group specifically serves as an important functional handle in synthetic transformations, potentially enabling further chemical modifications needed to complete the ketoconazole structure. This makes the compound particularly valuable in pharmaceutical manufacturing.
In terms of metabolism, ketoconazole undergoes extensive biotransformation, primarily through oxidation of the imidazole moiety mediated by CYP3A4 enzymes . The major metabolite is designated as M2, with other metabolites including M3, M4, M5, M7, M8, M9, M10, M12, M13, M14, and M15 resulting from various oxidation and dealkylation processes . Understanding these metabolic pathways helps contextualize the potential relationship between our target compound and ketoconazole's biological processing.

Synthesis Approaches

Key Synthetic Considerations

Analytical Methods for Identification and Quantification

Chromatographic and Spectroscopic Techniques

Several analytical techniques have been employed for the identification and quantification of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate and related compounds. Capillary zone electrophoresis coupled with electrospray ionization mass spectrometry (CZE-ESI-MS) has proven particularly effective for analyzing ketoconazole and its related impurities, including stereoisomers .
This analytical approach enables both qualitative identification and quantitative determination of the compound, providing valuable data for quality control in pharmaceutical manufacturing and research applications . The ability to differentiate between stereoisomers (such as cis versus trans configurations) is particularly important given the significance of stereochemistry in pharmaceutical compounds.

Pharmaceutical Significance

Role in Antifungal Drug Development

The primary significance of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate lies in its connection to ketoconazole and related antifungal medications . Ketoconazole functions by inhibiting 14-α-sterol demethylase, a cytochrome P-450 enzyme essential for ergosterol synthesis in fungal cells . This inhibition results in disrupted membrane integrity and impaired functioning of membrane-bound enzymes in fungal organisms.
As a key intermediate in ketoconazole synthesis, cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate contributes significantly to antifungal drug development and production. Understanding its properties and synthesis pathways may facilitate improved manufacturing processes for these important medications.

Importance in Pharmaceutical Quality Control

The identification and quantification of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate is crucial for pharmaceutical quality control processes . As either an intermediate or potential impurity in ketoconazole production, monitoring this compound helps ensure the consistency, safety, and efficacy of the final pharmaceutical product.
Regulatory frameworks typically require thorough characterization and control of intermediates and impurities in pharmaceutical manufacturing, highlighting the importance of analytical methods for identifying and quantifying this compound . The stereochemical purity is particularly significant, as different stereoisomers can exhibit varied biological activities and chemical properties.

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

Several compounds share structural similarities with cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate, reflecting its position within a broader family of related chemical entities. The following table compares key related compounds:

CompoundKey Structural FeaturesRelationship to Target Compound
KetoconazoleDioxolane ring, dichlorophenyl group, imidazole moiety with additional structural elementsTarget compound serves as potential intermediate or precursor
[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanolSimilar core structure but with hydroxyl group instead of methanesulphonateClosely related analog potentially serving as precursor
trans-KetoconazoleIdentical components with different stereochemical arrangementStereoisomer with altered spatial configuration
KETOCONAZOLE INTERMEDIATE (CAS 61397-58-8)Related structure identified specifically as ketoconazole precursorSimilar intermediate in ketoconazole synthesis pathway
This comparative analysis illustrates the compound's position within a network of structurally related molecules that play various roles in pharmaceutical chemistry, particularly in antifungal drug development.

Structure-Activity Relationships

The specific arrangement of functional groups in cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate contributes to its chemical properties and potential biological activities. The methanesulphonate group, in particular, serves as a good leaving group in nucleophilic substitution reactions, making it valuable in synthetic transformations.
The stereochemical configuration designated by "cis" is critical for the compound's behavior in chemical reactions and its utility in pharmaceutical synthesis . This configuration places certain functional groups in specific spatial orientations that influence reactivity patterns and interaction with biological systems.

Research Applications and Future Directions

Current Research Applications

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate serves several research purposes:

  • As a synthetic intermediate in the development and optimization of ketoconazole production processes

  • In analytical chemistry for establishing purity standards and developing detection methods for pharmaceutical compounds

  • In studies examining structure-activity relationships among azole antifungals and related compounds
    These applications highlight its significance in both pharmaceutical research and manufacturing contexts.

Future Research Directions

Several promising research directions involving cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate include:

  • Development of improved synthetic pathways to enhance yield and stereochemical purity

  • Exploration of alternative applications beyond ketoconazole synthesis

  • Investigation of structure-activity relationships to inform the design of next-generation antifungal compounds

  • Refinement of analytical techniques for more sensitive and specific detection methods These research directions could contribute to advancements in pharmaceutical science and facilitate the development of improved antifungal medications.

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